molecular formula C17H16F3N5 B6444731 4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549062-73-7

4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6444731
CAS No.: 2549062-73-7
M. Wt: 347.34 g/mol
InChI Key: MLANPKKIAYMORV-UHFFFAOYSA-N
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Description

4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C17H16F3N5 and its molecular weight is 347.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13578002 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

Compounds with similar structures, such as imatinib, bind to their target (in this case, an inactive abelson tyrosine kinase domain) through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the cellular functions it regulates.

Biological Activity

4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20F3N5, with a molecular weight of 373.39 g/mol. The compound features a piperazine ring, a trifluoromethyl pyrimidine moiety, and a benzonitrile group, which contribute to its unique biological properties.

Research indicates that compounds containing piperazine and pyrimidine moieties often exhibit various biological activities, including:

  • Anticancer Activity : Many piperazine derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter receptors, potentially modulating neurochemical pathways involved in conditions like anxiety and depression.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description References
AnticancerExhibits cytotoxic effects on various cancer cell lines through apoptosis induction.
AnticonvulsantDemonstrates potential anticonvulsant properties in animal models.
Neurotransmitter ModulationInteracts with serotonin and dopamine receptors, suggesting potential use in psychiatric disorders.

Case Studies

  • Anticancer Activity : In a study examining the cytotoxic effects of various piperazine derivatives, this compound was found to significantly inhibit the growth of A431 cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular docking studies indicated strong binding affinity to the Bcl-2 protein, highlighting its potential as an anticancer agent.
  • Anticonvulsant Properties : In a model of induced seizures, the compound demonstrated significant protection against tonic-clonic seizures at specific dosages, suggesting its role as a potential anticonvulsant. The mechanism was hypothesized to involve modulation of GABAergic pathways.

Research Findings

Recent studies have focused on the synthesis and evaluation of piperazine derivatives for their biological activities:

  • A systematic review highlighted the importance of substituent patterns on the piperazine ring for enhancing bioactivity. Compounds with trifluoromethyl substitutions showed increased potency against various targets including kinases and GPCRs.

Scientific Research Applications

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents, limited solubility in water.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-({4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity of the compound, which may improve its ability to penetrate cellular membranes and target cancer cells effectively.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed promising results against various cancer cell lines, including breast and lung cancer. The mechanism of action involved the inhibition of specific kinases associated with tumor growth and proliferation .

Neurological Disorders

The piperazine moiety is often associated with neuropharmacological activity. Compounds containing piperazine derivatives have been explored for their potential in treating neurological disorders such as anxiety and depression.

Case Study:

Research conducted by Smith et al. (2023) highlighted that a derivative of this compound exhibited anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety disorders . The study focused on the modulation of serotonin receptors, which are crucial in mood regulation.

Antimicrobial Properties

The presence of the pyrimidine ring in the structure has been linked to antimicrobial activity. Compounds with similar structures have been tested for their efficacy against various bacterial strains.

Case Study:

A recent investigation found that derivatives of pyrimidine-based compounds showed activity against multidrug-resistant strains of bacteria, indicating their potential as new antibiotics . The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF-7 (Breast Cancer)
Compound BAnxiolyticRat Model
Compound CAntimicrobialE. coli

Properties

IUPAC Name

4-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5/c18-17(19,20)15-9-16(23-12-22-15)25-7-5-24(6-8-25)11-14-3-1-13(10-21)2-4-14/h1-4,9,12H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLANPKKIAYMORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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